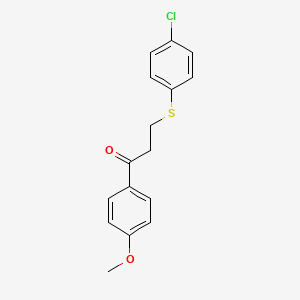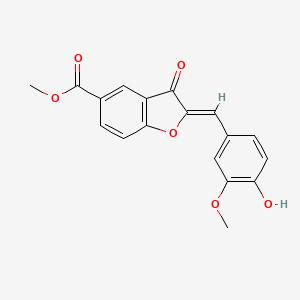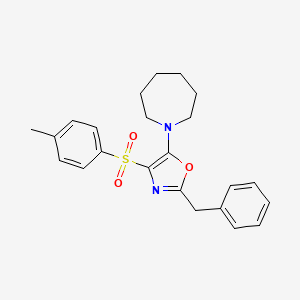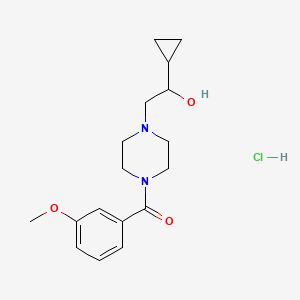
(2-Methylpyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methylpyrrolidin-3-yl)methanol” is a chemical compound with the CAS Number: 906730-59-4 . It has a molecular weight of 115.18 and its IUPAC name is (2-methyl-3-pyrrolidinyl)methanol . The compound is stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “(2-Methylpyrrolidin-3-yl)methanol”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one synthesis method involves the hydrogenation of compound (S)-pyrrolidin-3-ylmethanol with paraformaldehyde in methanol .
Molecular Structure Analysis
The molecular structure of “(2-Methylpyrrolidin-3-yl)methanol” can be represented by the InChI Code: 1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“(2-Methylpyrrolidin-3-yl)methanol” is an oil-like substance stored at room temperature . It has a molecular weight of 115.18 .
科学的研究の応用
Synthesis of Complex Compounds
(2-Methylpyrrolidin-3-yl)methanol has been employed in the synthesis of complex compounds such as (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This involves the reduction of cyclic sulfonamide precursors, which are prepared through an intramolecular Heck reaction. Such processes are crucial in developing molecules where the aryl sulfonyl moiety serves as both an N-protecting group and an aryl donor (Evans, 2007).
Catalytic Asymmetric Addition
Enantiopure compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have been evaluated for their catalytic asymmetric addition to aldehydes. This approach is significant as it achieves high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Catalysis and Chemical Reactions
In catalysis, (2-Methylpyrrolidin-3-yl)methanol is relevant in processes like methylation of phenol with methanol, indicating its role in chemical synthesis. Such studies provide insights into the catalytic performance and reaction mechanisms of different compounds (Mathew et al., 2002).
N-Methylation of Amines
The N-methylation of amines using methanol as both a C1 synthon and H2 source, employing catalysts like RuCl3.xH2O, is another application. This process is notable for its versatility with various amines and pharmaceutical agents (Sarki et al., 2021).
Ring-Methylation Using Supercritical Methanol
Ring-methylation of pyrrole and indole using supercritical methanol is an innovative application. This method allows selective methylation, highlighting the potential of (2-Methylpyrrolidin-3-yl)methanol in organic synthesis (Kishida et al., 2010).
Methanol in Industrial Biotechnology
Methanol serves as a key raw material in industrial biotechnology. Its transformation into more complex chemical structures and use as a clean-burning fuel underscores its importance in various scientific applications. Studies on methanol synthesis and its role in reducing CO2 emissions are particularly significant (Dalena et al., 2018).
Safety and Hazards
The safety information for “(2-Methylpyrrolidin-3-yl)methanol” indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
将来の方向性
Pyrrolidine derivatives, including “(2-Methylpyrrolidin-3-yl)methanol”, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles . This would involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
特性
IUPAC Name |
(2-methylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZHCNQZSJKZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyrrolidin-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2463738.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2463739.png)




![Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate](/img/structure/B2463745.png)
![N-(3-isopropoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2463746.png)
![5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2463749.png)


![3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid](/img/structure/B2463755.png)

![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2463760.png)